molecular formula C16H21ClN2O4S B2643918 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034558-61-5

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B2643918
CAS No.: 2034558-61-5
M. Wt: 372.86
InChI Key: SMYBGQKHZBXCDJ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with a chloro and methoxy group, and an azabicyclo octane moiety with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The azabicyclo octane moiety is then attached through a series of reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives from oxidation, dechlorinated products from reduction, and various substituted benzamides from nucleophilic substitution .

Scientific Research Applications

5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4S/c1-23-15-6-3-10(17)7-14(15)16(20)18-11-8-12-4-5-13(9-11)19(12)24(2,21)22/h3,6-7,11-13H,4-5,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYBGQKHZBXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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